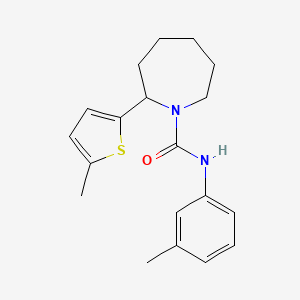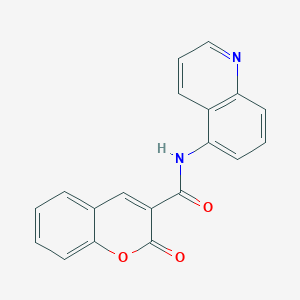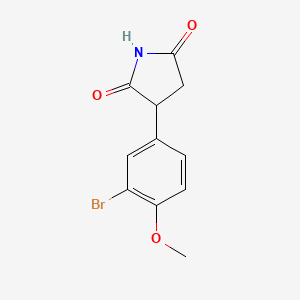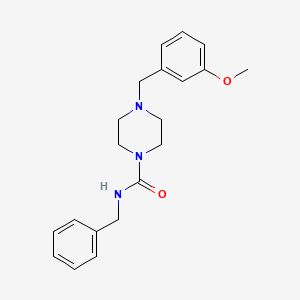
N-(3-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, commonly known as MTIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a subtype-selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
作用機序
MTIP acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and addiction, and the dopamine D3 receptor plays a crucial role in regulating dopamine release in this pathway.
By blocking the dopamine D3 receptor, MTIP reduces the reinforcing effects of drugs of abuse and decreases drug-seeking behavior. Furthermore, MTIP has also been shown to improve cognitive deficits in animal models of schizophrenia by modulating dopamine release in the prefrontal cortex.
Biochemical and Physiological Effects:
MTIP has been shown to have several biochemical and physiological effects in animal models. Studies have shown that MTIP reduces the reinforcing effects of drugs of abuse, decreases drug-seeking behavior, and improves cognitive deficits in animal models of addiction and schizophrenia.
Furthermore, MTIP has also been shown to modulate dopamine release in the prefrontal cortex and improve motor deficits in animal models of Parkinson's disease.
実験室実験の利点と制限
MTIP has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of dopamine release in the mesolimbic pathway. Furthermore, MTIP has been shown to have a low affinity for other dopamine receptor subtypes, reducing the potential for off-target effects.
However, there are also limitations to the use of MTIP in lab experiments. MTIP has a relatively short half-life, which may limit its effectiveness in long-term studies. Furthermore, the synthesis of MTIP is complex and requires several purification steps, which may limit its availability for widespread use.
将来の方向性
There are several future directions for the study of MTIP. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists that have a longer half-life and are more readily available for use in lab experiments.
Furthermore, the potential therapeutic applications of MTIP in addiction, schizophrenia, and Parkinson's disease warrant further investigation. Future studies should focus on the efficacy and safety of MTIP in human clinical trials, as well as the potential for combination therapies with other drugs.
Conclusion:
In conclusion, MTIP is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. MTIP acts as a selective antagonist of the dopamine D3 receptor, which plays a crucial role in reward processing and addiction. While there are advantages and limitations to the use of MTIP in lab experiments, there are several future directions for the study of this compound, including the development of more potent and selective dopamine D3 receptor antagonists and the investigation of its potential therapeutic applications in human clinical trials.
合成法
The synthesis of MTIP involves the reaction of 3-methylphenyl isocyanate with 5-methyl-2-thiophenecarboxylic acid, followed by cyclization with 1-aminopiperidine. The resulting product is then purified through crystallization and recrystallization to obtain MTIP in its pure form.
科学的研究の応用
MTIP has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. Studies have shown that MTIP has a high affinity for the dopamine D3 receptor, which plays a crucial role in reward processing and addiction. Therefore, MTIP has been investigated as a potential treatment for addiction to drugs such as cocaine, nicotine, and alcohol.
In addition, MTIP has also been studied for its potential therapeutic applications in schizophrenia and Parkinson's disease. Studies have shown that the dopamine D3 receptor is overexpressed in the prefrontal cortex of patients with schizophrenia, and MTIP has been shown to improve cognitive deficits in animal models of the disease. Furthermore, MTIP has also been investigated as a potential treatment for Parkinson's disease, as the dopamine D3 receptor is involved in the regulation of motor function.
特性
IUPAC Name |
N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-7-6-8-16(13-14)20-19(22)21-12-5-3-4-9-17(21)18-11-10-15(2)23-18/h6-8,10-11,13,17H,3-5,9,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSCAJZDKRZEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCCCC2C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5145092.png)
![diethyl 4-[3-(ethoxycarbonyl)-4-isoxazolyl]-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide](/img/structure/B5145097.png)

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)
![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)

![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)


![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)

![2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)